molecular formula C6H6N4 B13519592 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile

1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile

Cat. No.: B13519592
M. Wt: 134.14 g/mol
InChI Key: ZXWKIFZLRULDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile is a heterocyclic compound that features a fused ring system combining pyrazole and imidazole moieties

Preparation Methods

The synthesis of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile can be achieved through several synthetic routes. Common methods include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This approach uses the dehydrogenation of imidazolines.

    Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or amines.

    Amino nitrile synthesis: This involves the reaction of nitriles with amines under specific conditions.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity, or interact with receptor proteins, modulating their signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-4-9-10-2-1-8-6(5)10/h4,8H,1-2H2

InChI Key

ZXWKIFZLRULDQS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C#N)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.